Hydroxy pioglitazone-d4 (M-IV)
Overview
Description
Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .
Synthesis Analysis
Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Molecular Structure Analysis
The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Chemical Reactions Analysis
Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical And Chemical Properties Analysis
The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Scientific Research Applications
Analytical Methodology and Pharmacokinetics
Chromatographic Analysis : Hydroxy pioglitazone-d4 (M-IV) has been analyzed using liquid chromatographic tandem mass spectrometric methods, providing accurate determination in human plasma. This aids in bioequivalence studies and pharmacokinetic analysis (Vig et al., 2022).
Pharmacokinetic Studies : Various studies have developed LC-MS/MS methods for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV), in human plasma. These methods are crucial for understanding the drug’s pharmacokinetics and for clinical studies (Lin et al., 2003); (Heng, 2013).
Method Validation for Clinical Application : Rigorous validation of analytical methods for determining hydroxy pioglitazone (M-IV) in plasma ensures their suitability for clinical pharmacokinetic studies and therapeutic drug monitoring (Revathi et al., 2014).
Therapeutic Research
Cardiovascular Effects : Research has explored the cardiovascular effects of pioglitazone, of which hydroxy pioglitazone (M-IV) is a metabolite. The drug shows potential in improving insulin resistance and possibly impacting cardiovascular health in diabetic patients (Mizushige et al., 2006).
Parkinson's Disease Research : Studies have investigated pioglitazone’s effects, including its metabolites like hydroxy pioglitazone (M-IV), on neurological conditions like Parkinson's disease, suggesting potential therapeutic applications (Breidert et al., 2002).
Anti-Diabetic Effects : The role of pioglitazone and its metabolites in treating diabetes and its complications has been extensively researched. This includes the investigation of its impact on insulin sensitivity and glucose tolerance (Tripathy et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-USSMZTJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670098 | |
Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy pioglitazone-d4 (M-IV) | |
CAS RN |
1188263-49-1 | |
Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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